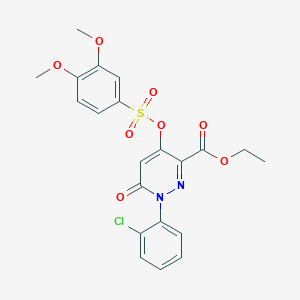![molecular formula C13H11FO2 B2672096 [2-(4-Fluorophenoxy)phenyl]methanol CAS No. 70764-39-5](/img/structure/B2672096.png)
[2-(4-Fluorophenoxy)phenyl]methanol
Übersicht
Beschreibung
“[2-(4-Fluorophenoxy)phenyl]methanol” is a chemical compound with the empirical formula C13H11FO2 . It has a molecular weight of 218.22 .
Molecular Structure Analysis
The molecular structure of “[2-(4-Fluorophenoxy)phenyl]methanol” can be represented by the SMILES string FC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 . The InChI key for this compound is CDHGTLMRIKSFII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[2-(4-Fluorophenoxy)phenyl]methanol” is a solid compound . The compound is stored at room temperature and it’s in liquid form .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A phenyl thiadiazole-based Schiff base receptor was developed for turn-on fluorescent, colorimetric detection of Al3+ ions. The chemosensor showed quick responses, excellent selectivity, and sensitivity towards Al3+ ions, demonstrating potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Proton Exchange Membranes
Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells highlighted the potential of such materials in energy technology. These materials demonstrated high proton conductivity, suggesting their utility in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Interaction with Alcohols
A study on the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene through infrared-optical double resonance spectroscopy indicated that fluorine substitution on the phenyl ring alters hydrogen bonding behavior. This finding is relevant for understanding molecular interactions in various solvents (Maity, Maity, & Patwari, 2011).
Enzymatic Oxidative Polymerization
The enzymatic oxidative polymerization of 4-fluoroguaiacol was investigated, producing a novel material with fluorescent properties. This process, involving defluorination, highlights the potential of enzymatic methods in creating new materials with unique optical properties (López et al., 2014).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol revealed its potential for further chemical and material science investigations. The study detailed the compound's structure, offering insights into its chemical behavior (Liang, 2009).
Safety and Hazards
“[2-(4-Fluorophenoxy)phenyl]methanol” is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOIWVHXSPAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)
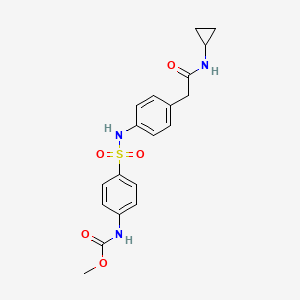
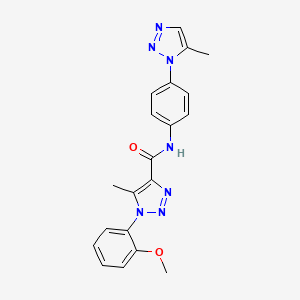
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)
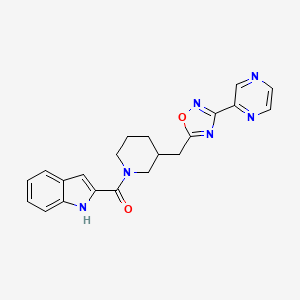

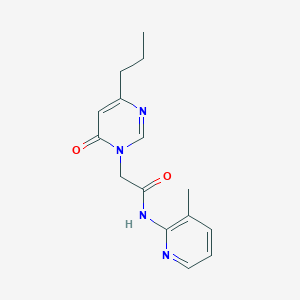
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)
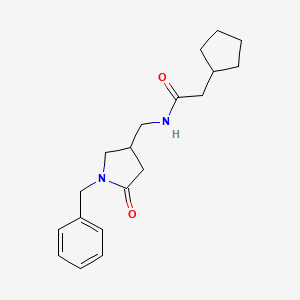
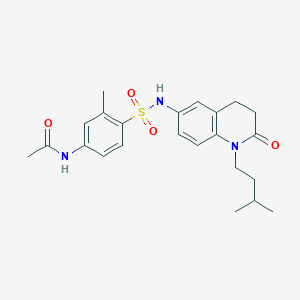
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
